

In Vitro Effects of Tranilast on Cytokine Release: A Technical Guide

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Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], initially developed as an anti-allergic agent, has demonstrated significant immunomodulatory properties through its ability to attenuate the release of various cytokines from a range of cell types in vitro. This technical guide provides an in-depth overview of the in vitro effects of Tranilast on cytokine release, compiling quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction

Tranilast is a synthetic derivative of a tryptophan metabolite.^[1] Its therapeutic applications have expanded from allergic conditions like asthma and hypertrophic scars to potentially include a variety of inflammatory diseases.^{[2][3]} A significant body of in vitro research has elucidated that a primary mechanism of Tranilast's action is the inhibition of cytokine release from various immune and non-immune cells. This guide summarizes the key findings from these studies, focusing on the quantitative effects and the underlying molecular mechanisms.

Quantitative Effects of Tranilast on Cytokine Release

Tranilast has been shown to inhibit the release of a broad spectrum of pro-inflammatory and fibrotic cytokines in a dose-dependent manner across multiple cell types. The following tables summarize the quantitative data available from in vitro studies.

Table 1: Inhibitory Effects of Tranilast on Cytokine Release from Human Monocytes/Macrophages

Cytokine/Mediator	Cell Type	Stimulus	Tranilast Concentration	% Inhibition / IC50	Reference(s)
TGF- β 1	Human Monocytes-Macrophages	Lipopolysaccharide (LPS)	3-300 μ M	Dose-dependent inhibition	[4] [5]
IL-1 β	Human Monocytes-Macrophages	Lipopolysaccharide (LPS)	3-300 μ M	Dose-dependent inhibition	[4] [5]
PGE2	Human Monocytes-Macrophages	Lipopolysaccharide (LPS)	3-300 μ M	Dose-dependent inhibition	[4] [5]
IL-8	Human Monocytes	Endotoxin	~100 μ M	IC50 \approx 100 μ M	[6]
TGF- β 1	Human Monocytes	Endotoxin	~100-200 μ M	IC50 \approx 100-200 μ M	[6]
Thromboxane B2	Human Monocytes	Endotoxin	~10-50 μ M	IC50 \approx 10-50 μ M	[6]
PGE2	Human Monocytes	Endotoxin	~1-20 μ M	IC50 \approx 1-20 μ M	[6]

Table 2: Inhibitory Effects of Tranilast on Cytokine Release from Other Cell Types

Cytokine	Cell Type	Stimulus	Tranilast Concentration	% Inhibition	Reference(s)
IL-6	H9c2 Cardiomyocytes	Hypoxia/Reoxygenation	25-100 μ M	Dose-dependent reversal of H/R-induced increase	[7]
TNF- α	H9c2 Cardiomyocytes	Hypoxia/Reoxygenation	25-100 μ M	Dose-dependent reversal of H/R-induced increase	[7]
IL-8	H9c2 Cardiomyocytes	Hypoxia/Reoxygenation	25-100 μ M	Dose-dependent reversal of H/R-induced increase	[7]
IL-6	Human Umbilical Vein Endothelial Cells (HUVECs)	TNF- α	12.5-100 μ g/ml	Significant inhibition	[8]
TNF- α	LAD2 Mast Cells	Substance P	10 μ g/ml	65%	[9]
IL-33	RAW264.7 Macrophages	Lipopolysaccharide (LPS)	Not specified	Significant dose-dependent inhibition	[10]
IL-1 β	HaCaT Keratinocytes	H ₂ O ₂	100 μ M	Prominently compromised the increment	[11]

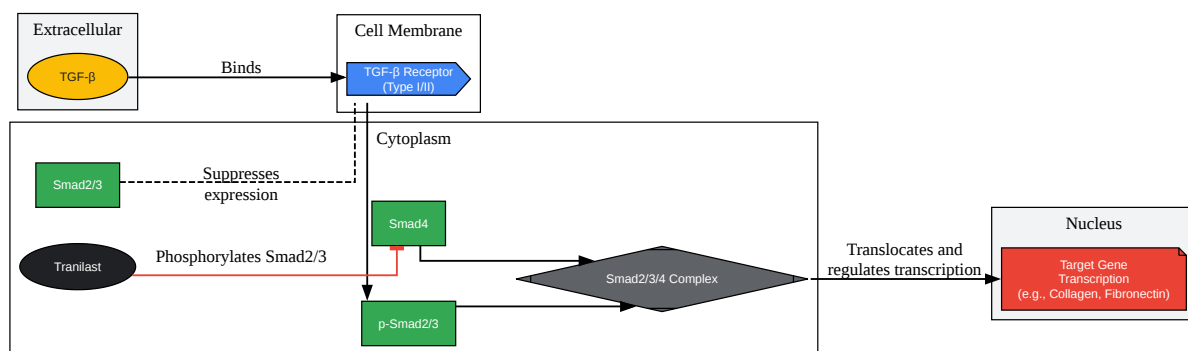
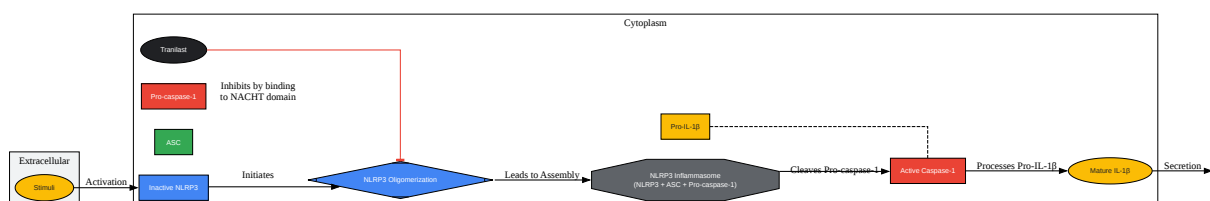
IL-6, IL-8, TNF- α , IL-18	HaCaT Keratinocytes	H ₂ O ₂	100 μ M	Significantly palliated the severity of inflammation	[11]
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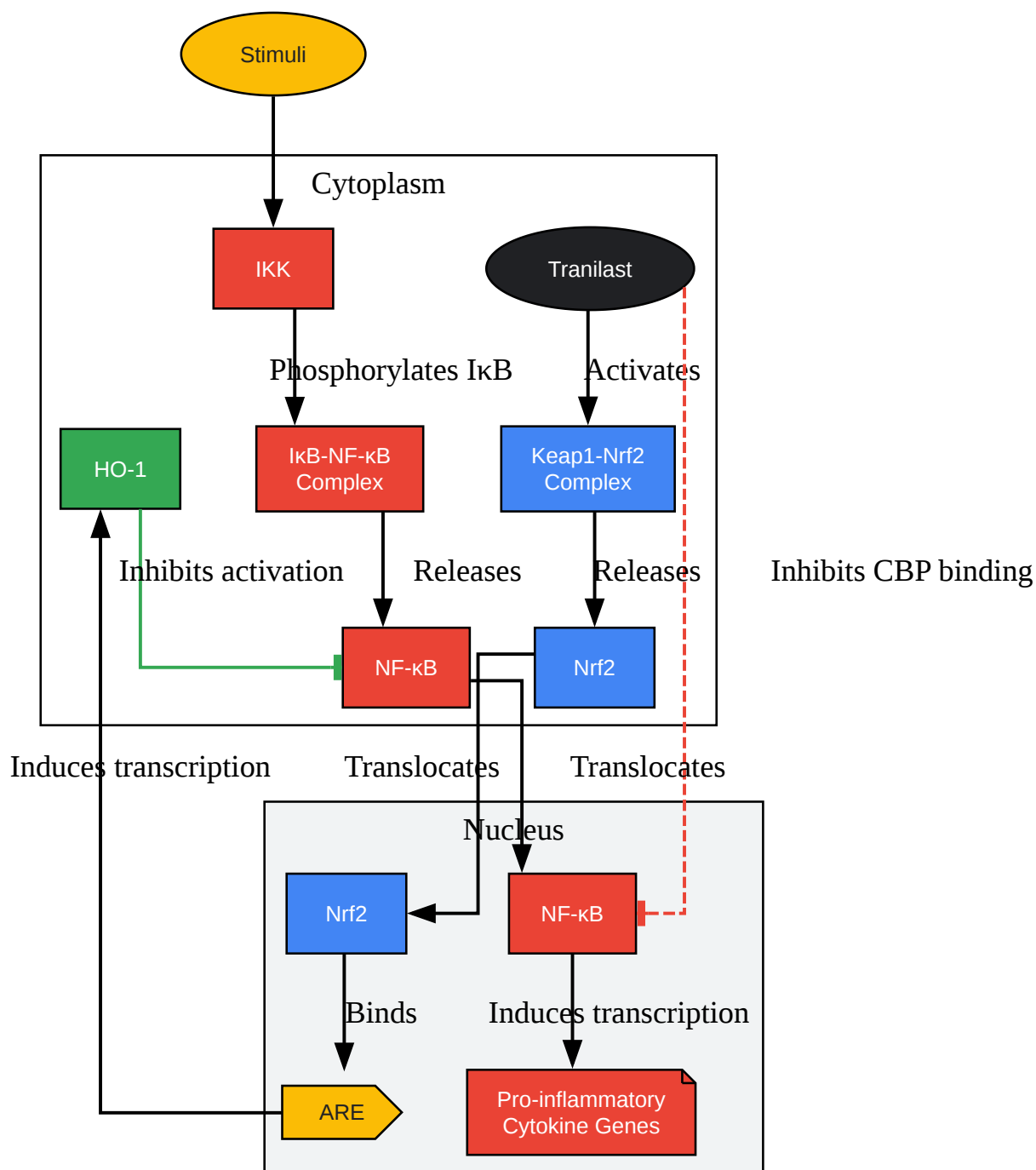
Key Signaling Pathways Modulated by Tranilast

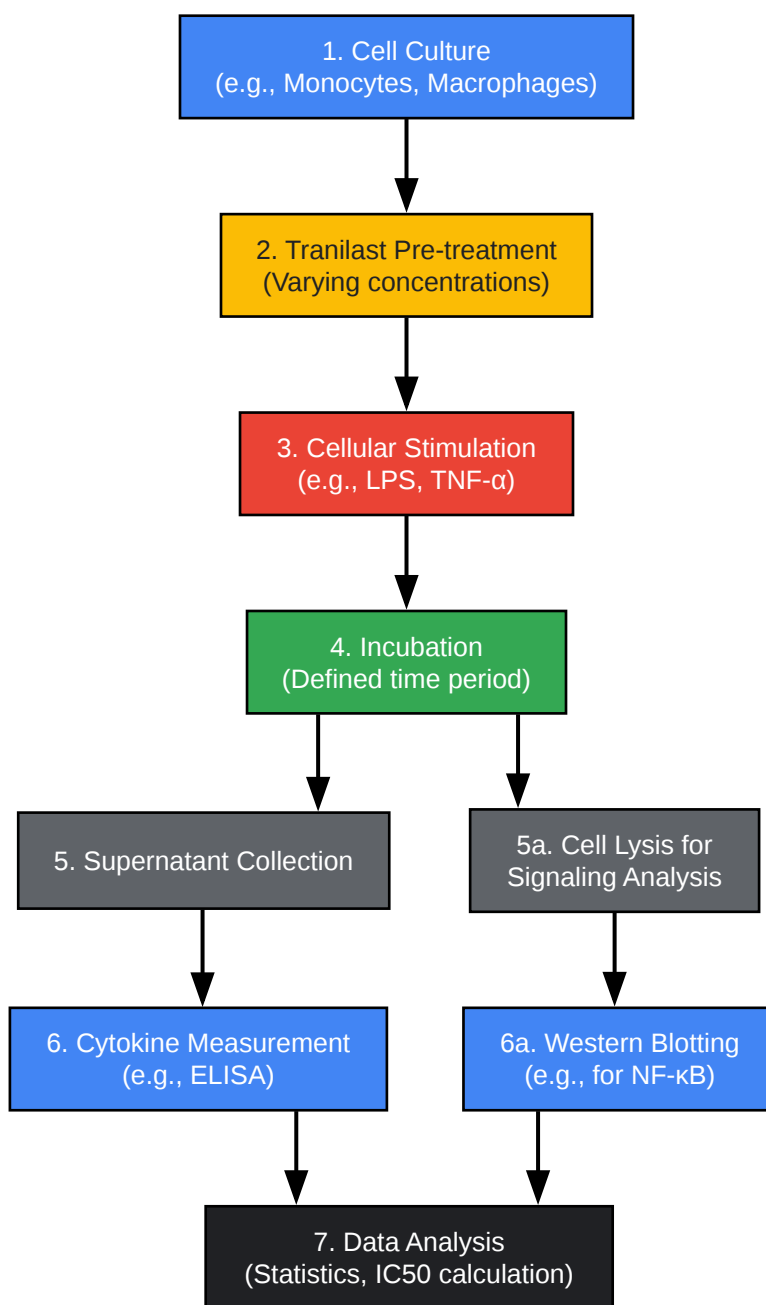
Tranilast exerts its inhibitory effects on cytokine release by modulating several key intracellular signaling pathways.

Inhibition of the NLRP3 Inflammasome

A crucial mechanism of Tranilast is its direct inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[12][13][14] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1 β and IL-18 into their mature, secreted forms.[15] Tranilast has been shown to directly bind to the NACHT domain of NLRP3, which prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[12][13][14] This action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[2]







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